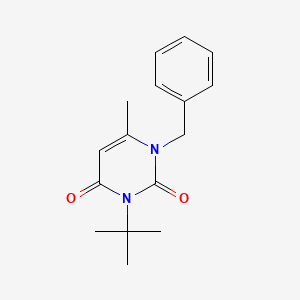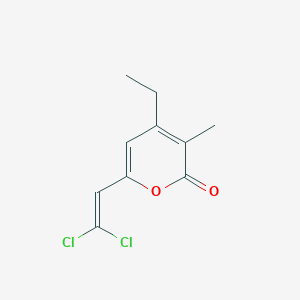![molecular formula C17H21N5O B5577826 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a small molecule that has been synthesized using various methods and has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride involves the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to inhibit the activity of certain receptors such as the dopamine D2 receptor, which is involved in the progression of Parkinson's disease.
Biochemical and Physiological Effects:
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of various physiological processes such as learning and memory. It has also been found to exhibit antioxidant activity, which is important in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activity against various diseases, which makes it a potential candidate for drug development. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride. One direction is to further explore its potential applications in the field of medicine and to develop it into a drug candidate. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, further research is needed to investigate its safety profile and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been achieved using several methods. One such method involves the reaction of 4-methyl-2-(3-pyridinyl)-5-pyrimidinylamine with 3-azepanone in the presence of a suitable catalyst. Another method involves the reaction of 4-methyl-2-(3-pyridinyl)-5-pyrimidinylamine with 3-azepanone in the presence of a reducing agent and an acid catalyst.
Aplicaciones Científicas De Investigación
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(3-aminoazepan-1-yl)-(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-15(17(23)22-8-3-2-6-14(18)11-22)10-20-16(21-12)13-5-4-7-19-9-13/h4-5,7,9-10,14H,2-3,6,8,11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYGJWFPTYXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCCC(C2)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)



![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)